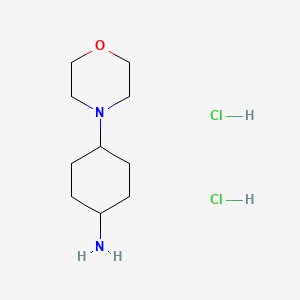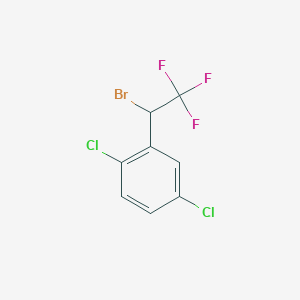
2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene
Vue d'ensemble
Description
The compound “2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene” is a halogenated aromatic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and has alternating double bonds. The benzene ring in this compound is substituted with two chlorine atoms and a bromo-trifluoroethyl group .
Molecular Structure Analysis
The molecule has a benzene ring, which is planar, and the bromo-trifluoroethyl group and the two chlorines are likely to be in a tetrahedral arrangement around their respective carbon atoms .Chemical Reactions Analysis
As a halogenated aromatic compound, it might undergo reactions typical for these groups, such as electrophilic aromatic substitution or nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the halogens might make it relatively dense and possibly increase its boiling point .Applications De Recherche Scientifique
Chlorinated Benzene Metabolism
Chlorinated benzenes, including compounds structurally similar to 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene, are noted for their ability to induce the metabolism of foreign organic compounds. Studies have shown that chlorobenzenes can significantly alter various metabolic enzymes in rats, such as cytochrome c reductase, cytochrome P-450, and benzypyrene hydroxylase. These modifications can lead to changes in how organisms process other chemicals, indicating potential environmental and toxicological significance (Carlson & Tardiff, 1976).
Metabolism of Trifluoroethanol
2,2,2-Trifluoroethanol, a part of the chemical structure of interest, has been studied for its metabolism in Sprague-Dawley rats. The research discovered that the metabolism of trifluoroethanol leads to the formation of various metabolites, including trifluoroethyl glucuronide and trifluoroacetaldehyde hydrate. This knowledge provides insights into the metabolic pathways and potential toxicological effects of trifluoroethyl-containing compounds like 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene (Selinsky et al., 1991).
Cell Proliferation and Carcinogenicity
Compounds related to 1,4-dichlorobenzene have been assessed for their potential in inducing cell proliferation and carcinogenicity. Studies have found varying effects on cell proliferation in the livers and kidneys of rats and mice exposed to different chlorinated benzenes. These findings contribute to understanding the potential health risks and mechanisms of carcinogenesis related to chlorobenzene compounds (Umemura et al., 2005).
Hepatic and Renal Effects
Research into the hepatic and renal effects of chlorinated benzenes, including those structurally similar to the compound , has provided valuable insights. Studies have reported on the induction of enzymes, cell proliferation, and tissue-specific responses in the liver and kidneys, indicating the potential toxicological significance of chlorinated benzenes on these organs (Lake et al., 1997).
Propriétés
IUPAC Name |
2-(1-bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3/c9-7(8(12,13)14)5-3-4(10)1-2-6(5)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBFFRCXWZRPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



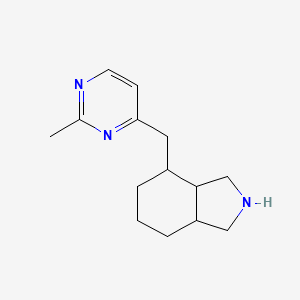
![Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401056.png)
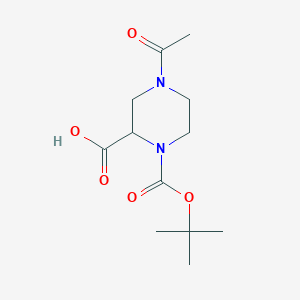
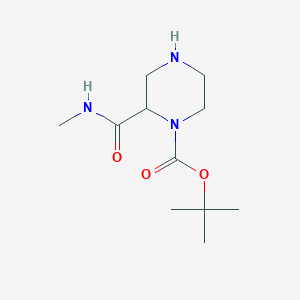
![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)
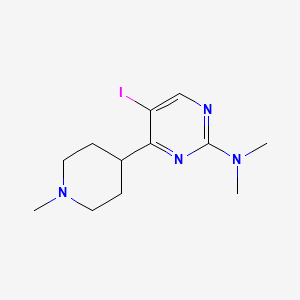
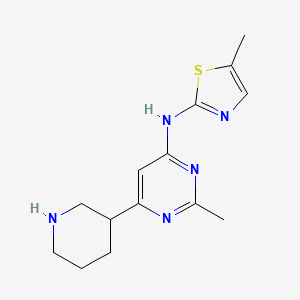
![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)
![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
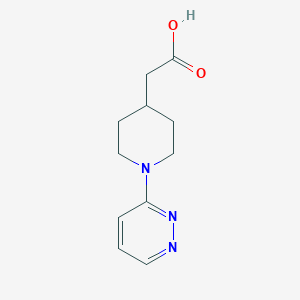
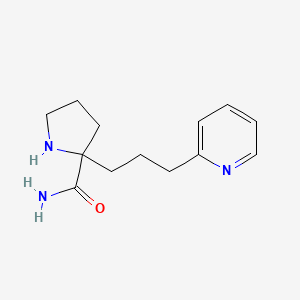
![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)
